molecular formula C13H18O2 B7873444 4-(4-Ethylphenyl)oxan-4-ol

4-(4-Ethylphenyl)oxan-4-ol

Cat. No.: B7873444
M. Wt: 206.28 g/mol
InChI Key: INBGDQBEHCDLFO-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group and a 4-ethylphenyl substituent at the 4-position of the oxane ring. The compound’s core oxane ring system is highly versatile in pharmaceutical and material science applications due to its stability and functionalizability .

Properties

IUPAC Name

4-(4-ethylphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-11-3-5-12(6-4-11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGDQBEHCDLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)oxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylmagnesium bromide with tetrahydrofuran (THF) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethylphenyl)oxan-4-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)oxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-ethylphenyl)oxan-4-one, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Ethylphenyl)oxan-4-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Oxane Family

The oxane (tetrahydropyran) scaffold is a common motif in synthetic chemistry. Key analogs include:

Compound Name Substituent at 4-position Key Properties/Applications Reference
4-Methyloxan-4-ol Methyl Synthesized via oxalate ester formation; used in photochemistry studies. Yield: 84% .
4-[(Dimethylamino)methyl]oxan-4-ol Dimethylaminomethyl Potential pharmaceutical intermediate; molecular weight: 159.23 g/mol .
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol Hydroxymethyl (stereospecific) Versatile building block for organic synthesis and polymer chemistry .
4-(4-Ethylphenyl)oxan-4-ol 4-Ethylphenyl Hypothesized to exhibit enhanced lipophilicity due to aromatic substituent. N/A

Key Observations :

  • Substituent Effects : The 4-ethylphenyl group introduces steric bulk and lipophilicity compared to smaller groups (e.g., methyl) or polar moieties (e.g., hydroxymethyl). This may enhance membrane permeability in drug design .
  • Synthetic Accessibility: 4-Methyloxan-4-ol derivatives are synthesized via esterification with ethyl chloro-oxoacetate and triethylamine , while dimethylaminomethyl analogs require specialized intermediates .

Comparison with Non-Oxane Derivatives Featuring 4-Ethylphenyl Groups

The 4-ethylphenyl moiety is prevalent in diverse pharmacophores. Notable examples include:

A. Pyrazolo[3,4-b]pyridine Derivatives
  • 3-(4-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compounds 4–7, ):
    • Activity : Demonstrated inhibitory effects against OXA-48 β-lactamase, critical for antibiotic resistance.
    • Synthesis : Multi-component cyclization with LiOH-mediated ester hydrolysis (yields: 27–87%) .
    • Comparison : Unlike 4-(4-Ethylphenyl)oxan-4-ol, these compounds feature a pyrazolo-pyridine core, enabling π-π stacking interactions in enzyme binding .
B. Thiochromene Derivatives
  • Ethyl 4-{[4-(4-Ethylphenyl)-2,2-dimethyl-2H-thiochromen-6-yl]ethynyl}benzoate (Compound 15, ):
    • Synthesis : AgOTf-catalyzed cyclization under microwave irradiation (55% yield).
    • Application : Used in photodynamic therapy due to extended conjugation .
C. Diazenyl-Benzamide Derivatives
  • AzCA6 (): Features a 4-ethylphenyl diazenyl group.
    • Properties : Red solid with TLC Rf = 0.31; used in supramolecular chemistry .

Key Observations :

  • Core Structure Impact : The oxane ring in 4-(4-Ethylphenyl)oxan-4-ol provides conformational rigidity, whereas pyrazolo-pyridines and thiochromenes offer planar aromatic systems for target engagement.
  • Synthetic Yields : Oxane derivatives generally exhibit higher yields (e.g., 84% for 4-methyloxan-4-ol ) compared to pyrazolo-pyridines (27–87% ).

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